molecular formula C8H13BrN2O B13905553 4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole

4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole

Cat. No.: B13905553
M. Wt: 233.11 g/mol
InChI Key: FHZZTRXLPQJTAL-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position and a 2-methoxy-2-methyl-propyl group at the 1-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate, cesium carbonate).

Major Products

    Substitution Reactions: Substituted pyrazoles with various functional groups at the 4-position.

    Coupling Reactions: Biaryl or vinyl-aryl pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase, affecting neurotransmission . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-methoxy-2-methyl-propyl)pyrazole is unique due to the presence of both a bromine atom and a 2-methoxy-2-methyl-propyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromo-1-(2-methoxy-2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-8(2,12-3)6-11-5-7(9)4-10-11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZZTRXLPQJTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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